Chemical and physical properties of[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol
Chemical and physical properties of[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol
An In-Depth Technical Guide to the Chemical and Physical Properties of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol
Introduction
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is a substituted heterocyclic compound featuring a 1,2,3-triazole core. This triazole scaffold is of significant interest to the scientific community, particularly in medicinal chemistry and drug development.[1] Triazoles are five-membered aromatic rings containing three nitrogen atoms and are recognized for their metabolic stability and ability to engage in hydrogen bonding and dipole interactions, making them valuable linkers or pharmacophores in bioactive molecules.[2]
The presence of a dichlorinated phenyl ring and a primary alcohol (methanol) group on the triazole core suggests a molecule with tailored lipophilicity and potential for further chemical modification. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, structural characterization, physicochemical properties, and potential applications of this specific compound. The methodologies described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Chemical Identity and Structure
Properly identifying a compound is the foundational step for any scientific investigation. The key identifiers for [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol are summarized below.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol | N/A |
| CAS Number | 1249864-90-1 | [3] |
| Molecular Formula | C₉H₇Cl₂N₃O | N/A |
| Molecular Weight | 244.07 g/mol | [4] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)N2C=C(N=N2)CO)Cl | N/A |
graph "chemical_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];// Nodes for atoms N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C_phenyl1 [label="C"]; C_phenyl2 [label="C"]; C_phenyl3 [label="C"]; C_phenyl4 [label="C"]; C_phenyl5 [label="C"]; C_phenyl6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; C_methanol [label="CH₂OH"];
// Positioning N1 [pos="1.5,0.5!"]; N2 [pos="1.5,-0.5!"]; N3 [pos="0.7,-1.0!"]; C4 [pos="0.3,0!"]; C5 [pos="0.7,1.0!"]; C_phenyl1 [pos="2.5,0!"]; C_phenyl2 [pos="2.8,1.0!"]; C_phenyl3 [pos="3.8,1.0!"]; C_phenyl4 [pos="4.5,0!"]; C_phenyl5 [pos="4.2,-1.0!"]; C_phenyl6 [pos="3.2,-1.0!"]; Cl1 [pos="2.0,2.0!"]; Cl2 [pos="5.0,-2.0!"]; C_methanol [pos="-0.8,0!"];
// Edges for bonds N1 -- N2; N2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_phenyl1; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1; C_phenyl2 -- Cl1; C_phenyl5 -- Cl2; C4 -- C_methanol;
// Double bonds edge [style=double]; C_phenyl1 -- C_phenyl6; C_phenyl2 -- C_phenyl3; C_phenyl4 -- C_phenyl5; }
Caption: 2D Structure of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.
Synthesis and Structural Elucidation
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][5] This reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, making it the preferred method for generating molecules like the title compound.[6]
Proposed Synthetic Pathway
The synthesis involves a [3+2] cycloaddition reaction between an organic azide (1-azido-2,5-dichlorobenzene) and a terminal alkyne (propargyl alcohol). The copper(I) catalyst is crucial for activating the alkyne and directing the reaction to exclusively form the 1,4-disubstituted isomer.
Caption: Synthetic workflow for the target compound via CuAAC click chemistry.
Experimental Protocol: Synthesis
This protocol is a representative procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles based on established methods.[5][7]
Materials:
-
1-Azido-2,5-dichlorobenzene
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Propargyl alcohol
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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tert-Butanol (t-BuOH)
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Deionized water
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Ethyl acetate
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Brine solution
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 1-azido-2,5-dichlorobenzene (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Rationale: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.[5] This avoids the need to handle potentially unstable Cu(I) salts directly.
-
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress using Thin-Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.
Structural Characterization and Validation
Confirmation of the synthesized structure is achieved through a combination of spectroscopic techniques. Each method provides complementary information to build a complete and validated structural assignment.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1249864-90-1|(1-(2,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 4. [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | C9H7Cl2N3O | CID 1475797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
